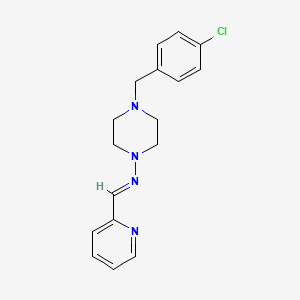

![molecular formula C9H8FN3S B5502884 5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole” is a chemical compound. It is a derivative of the 1,2,4-triazole family . The molecular formula of this compound is C15H13FN4S and it has a molecular weight of 300.36 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole”, can be achieved through microwave-assisted synthesis . This method is characterized by short reaction times and high yields, making it more energy-effective than conventional synthesis .

Molecular Structure Analysis

The molecular structure of “5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole” can be determined using techniques such as 1H NMR and FTIR spectroscopy, and MS and HRMS .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole derivatives have been recognized for their broad-spectrum antimicrobial properties. The presence of the fluorobenzyl group in the compound can potentially enhance its interaction with microbial enzymes, leading to inhibition or disruption of microbial growth. This makes it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Anticancer Research

The structural uniqueness of triazoles, including the compound , allows for the formation of non-covalent bonds with various enzymes and receptors, which is crucial in anticancer activity. Researchers are exploring these compounds for their potential to induce apoptosis in cancer cells or inhibit tumor growth .

Antifungal Applications

Similar to their antimicrobial action, triazole compounds like 5-{[(4-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole are being studied for their antifungal capabilities. They can be used to develop treatments for fungal infections, including those that are drug-resistant .

Anticonvulsant Properties

The compound’s ability to modulate neurotransmitter release or receptor activity in the central nervous system suggests its potential use as an anticonvulsant. It could be part of the synthesis of new drugs aimed at treating epilepsy or other seizure disorders .

Agrochemical Development

In the agrochemical industry, triazole derivatives are valued for their herbicidal and fungicidal properties. The compound could be used to create new formulations that protect crops from various fungal diseases and pests .

Material Chemistry

The triazole ring is known for its stability and can be incorporated into materials for various applications, including the development of novel polymers or coatings that require specific chemical properties such as resistance to degradation .

Antiviral Research

Compounds containing the triazole moiety are being investigated for their potential antiviral effects. This includes research into treatments for viral infections like HIV, where the compound could interfere with the virus’s ability to replicate or bind to host cells .

Analgesic and Anti-inflammatory Uses

The structural properties of triazoles allow them to be used in the synthesis of drugs with analgesic and anti-inflammatory effects. This compound could be part of new medications designed to alleviate pain and reduce inflammation in various medical conditions .

Direcciones Futuras

The future directions for “5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole” and similar compounds could involve further exploration of their biological activity and potential applications in medicine and agriculture . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRSDRUBTQOPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

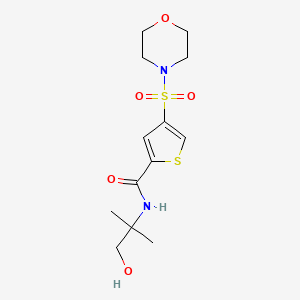

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

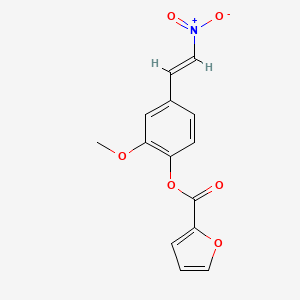

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

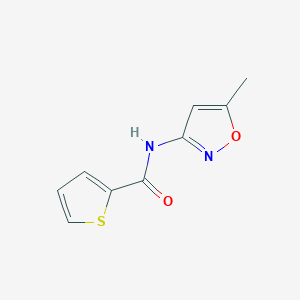

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)